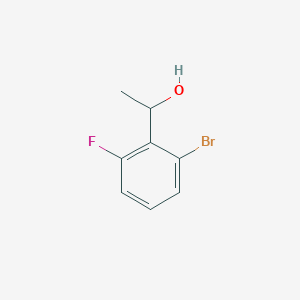

1-(2-Bromo-6-fluorophenyl)ethanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromo-6-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUIEPDQCBTIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aromatic Alcohols

1-(2-Bromo-6-fluorophenyl)ethanol belongs to the family of halogenated aromatic alcohols. These are organic compounds characterized by a hydroxyl group (-OH) and at least one halogen atom attached to an aromatic ring system. ncert.nic.in The defining features of this compound are the presence of a bromine and a fluorine atom at positions 2 and 6, respectively, on the phenyl ring, with an ethanol (B145695) substituent at the first position. chemicalbook.com The presence and specific placement of these halogens significantly influence the molecule's electronic properties and reactivity.

Halogenation, the process of introducing halogens into a compound, is a fundamental transformation in organic chemistry. chemistrywithdrsantosh.com It opens up a gateway to a wide range of subsequent reactions. chemistrywithdrsantosh.com In the case of this compound, the ortho-bromo and ortho-fluoro substituents create a unique steric and electronic environment around the benzylic alcohol. This distinct arrangement can direct the stereochemical outcome of reactions and provide access to complex molecular architectures that would be difficult to achieve otherwise. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Colorless to light yellow liquid |

| Predicted Boiling Point | 254.2±25.0 °C |

| Predicted Density | 1.554±0.06 g/cm3 |

| Predicted pKa | 13.54±0.20 |

| This data is based on predicted values. chemicalbook.com |

Significance As a Key Synthetic Intermediate in Complex Molecule Construction

The true value of 1-(2-Bromo-6-fluorophenyl)ethanol lies in its role as a versatile synthetic intermediate. Its structure contains multiple reactive sites that can be selectively manipulated to build more elaborate molecules. The hydroxyl group can undergo a variety of reactions typical of alcohols, such as oxidation to the corresponding ketone, 1-(2-Bromo-6-fluorophenyl)ethanone, or conversion into a better leaving group for nucleophilic substitution reactions. libretexts.orgsigmaaldrich.com

The bromine and fluorine atoms on the aromatic ring also offer handles for further functionalization. For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. This is a powerful strategy for constructing complex molecular frameworks from simpler precursors.

The synthesis of this key intermediate often involves the reduction of the corresponding ketone, (2-Bromo-6-fluorophenyl)ethanone. A common method utilizes sodium borohydride (B1222165) (NaBH4) as a reducing agent. This transformation highlights the accessibility of this compound for its use in multi-step synthetic sequences.

Overview of Research Trajectories for Arylethanol Derivatives

Stereoselective Synthesis Approaches to Chiral this compound

The creation of the chiral center in this compound is typically achieved through the asymmetric reduction of the prochiral ketone precursor, 2'-bromo-6'-fluoroacetophenone. Various sophisticated techniques have been developed to control the stereochemical outcome of this reduction, broadly categorized into catalytic hydrogenation and biocatalytic transformations.

Asymmetric Catalytic Hydrogenation and Reduction of Ketone Precursors

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols. This method employs a chiral catalyst to deliver hydrogen to the ketone in a stereocontrolled manner.

Enantioselective transfer hydrogenation (ETH) is a widely used method that involves the transfer of hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone, mediated by a chiral metal complex. Ruthenium(II) complexes with chiral N-tosylated diamine ligands, like the well-established Noyori-type catalysts, are prominent in this field.

While specific studies on the enantioselective transfer hydrogenation of 2'-bromo-6'-fluoroacetophenone are not extensively documented in publicly available literature, the general applicability of these catalysts to a wide range of aromatic ketones suggests a high potential for success. The steric and electronic properties of the substituents on the phenyl ring of the ketone can influence the enantioselectivity. For instance, the presence of ortho-substituents, such as the bromo and fluoro groups in the target precursor, can significantly impact the approach of the substrate to the catalytic center, thereby affecting the stereochemical outcome.

A representative table of expected outcomes based on similar substrates is presented below. It is important to note that these are illustrative and actual results for 2'-bromo-6'-fluoroacetophenone would require experimental verification.

| Catalyst System | Hydrogen Donor | Solvent | Temperature (°C) | Expected Enantiomeric Excess (ee %) | Expected Configuration |

| Ru(II)-[(R,R)-TsDPEN] | HCOOH/NEt₃ | Acetonitrile | 25 | >95 | (R) |

| Ru(II)-[(S,S)-TsDPEN] | Isopropanol | Toluene | 40 | >95 | (S) |

Direct asymmetric hydrogenation using molecular hydrogen (H₂) is another key strategy. This approach often utilizes chiral phosphine ligands in combination with transition metals like rhodium or ruthenium. The choice of ligand is crucial for achieving high enantioselectivity.

Research on the direct asymmetric hydrogenation of 2'-bromo-6'-fluoroacetophenone is also not widely reported. However, based on studies with analogous ortho-substituted acetophenones, catalysts derived from chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are expected to be effective. The reaction conditions, including hydrogen pressure, temperature, and solvent, play a critical role in optimizing both the conversion and the enantiomeric excess.

An illustrative table of potential catalyst systems and their expected performance is provided below.

| Catalyst System | Ligand | Hydrogen Pressure (atm) | Solvent | Expected Enantiomeric Excess (ee %) | Expected Configuration |

| [Rh(cod)₂]BF₄ | (R)-BINAP | 10 | Methanol | >90 | (R) |

| [RuCl₂(p-cymene)]₂ | (S)-Xyl-PhanePhos | 50 | Ethanol (B145695) | >98 | (S) |

Biocatalytic Transformations for Enantiopure Alcohol Production

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can catalyze reactions with exceptional stereospecificity.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting one. For the production of enantiopure this compound, a racemic mixture of the alcohol can be subjected to kinetic resolution using lipases.

Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for the acylation of one enantiomer of the alcohol with an acyl donor like vinyl acetate. This results in an enantioenriched alcohol and an ester of the opposite configuration. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme.

A hypothetical data table for the kinetic resolution of racemic this compound is shown below.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Alcohol (ee %) | Enantiomeric Excess of Ester (ee %) |

| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | Hexane | 50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | 48 | >95 | >90 |

The most direct biocatalytic route to a single enantiomer of this compound is the asymmetric reduction of the corresponding ketone, 2'-bromo-6'-fluoroacetophenone, using alcohol dehydrogenases (ADHs). These enzymes, often found in microorganisms like yeasts and bacteria or used as isolated enzymes, can exhibit high enantioselectivity, following Prelog's or anti-Prelog's rule to produce either the (S) or (R) alcohol, respectively.

The cofactor, typically NADH or NADPH, is required for the reduction and is usually regenerated in situ using a sacrificial co-substrate such as isopropanol. While specific data for the bioreduction of 2'-bromo-6'-fluoroacetophenone is scarce in the literature, the broad substrate scope of many commercially available ADHs and engineered variants suggests that this is a viable and promising approach.

An illustrative data table for the asymmetric bioreduction of 2'-bromo-6'-fluoroacetophenone is presented below.

| Enzyme Source/Type | Co-substrate | pH | Temperature (°C) | Enantiomeric Excess (ee %) | Configuration |

| Lactobacillus brevis ADH | Isopropanol | 7.0 | 30 | >99 | (S) |

| Engineered Ketoreductase (KRED) | Glucose/GDH | 7.5 | 35 | >99 | (R) |

Chiral Auxiliary-Based Strategies for Diastereoselective Synthesis

The asymmetric synthesis of this compound to yield a single enantiomer is highly desirable for many applications. One powerful strategy to achieve this is through the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse.

While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented in peer-reviewed literature, the principles can be extrapolated from established methodologies. A common approach involves the acylation of a chiral auxiliary with a derivative of 2-bromo-6-fluorobenzoic acid, followed by a diastereoselective addition of a methyl organometallic reagent.

A notable chiral auxiliary that could be employed is pseudoephenamine. harvard.edu This auxiliary has demonstrated high efficiency in directing the alkylation of amides derived from it, providing access to a variety of enantiomerically enriched compounds, including alcohols. harvard.edu Another approach could involve the use of a perhydronaphthalene-based chiral auxiliary, which has been shown to be highly effective in the diastereoselective Grignard reactions of its phenylglyoxylate esters. capes.gov.br

The general strategy would involve the following conceptual steps:

Coupling of a suitable chiral auxiliary (e.g., (1S,2S)-pseudoephenamine) with 2-bromo-6-fluorobenzoyl chloride to form a chiral amide.

Diastereoselective addition of a methyl nucleophile, such as methylmagnesium bromide or methyllithium, to the ketone derived from the amide. The steric hindrance provided by the auxiliary would favor attack from one face, leading to a diastereomerically enriched product.

Removal of the chiral auxiliary under mild conditions to yield the enantiomerically enriched this compound.

The diastereoselectivity of such additions is influenced by several factors, including the nature of the organometallic reagent, the solvent, and the reaction temperature. rsc.orgtaylorfrancis.com For instance, the use of chelating organometallic reagents can lead to a reversal of diastereoselectivity compared to non-chelating ones. researchgate.net

Table 1: Potential Chiral Auxiliaries and Their General Application

| Chiral Auxiliary | General Application in Asymmetric Synthesis | Potential for this compound |

|---|---|---|

| Pseudoephenamine | Diastereoselective alkylation of derived amides to produce chiral acids, ketones, and alcohols. harvard.edu | Formation of a chiral amide with 2-bromo-6-fluorobenzoic acid, followed by methylation and hydrolysis. |

| Perhydronaphthalene-based diol | Diels-Alder additions and diastereoselective Grignard reactions of derived esters. capes.gov.br | Esterification with 2-bromo-6-fluorobenzoyl chloride and subsequent diastereoselective methylation. |

Non-Stereoselective Synthetic Pathways to this compound

For applications where a racemic mixture of this compound is sufficient, several non-stereoselective synthetic routes are available. These methods are often more straightforward and cost-effective than their asymmetric counterparts.

Reduction of 1-(2-Bromo-6-fluorophenyl)ethanone

A common and direct method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(2-bromo-6-fluorophenyl)ethanone.

The reduction of the carbonyl group in 1-(2-bromo-6-fluorophenyl)ethanone can be achieved using a variety of chemical reducing agents. The choice of reagent and reaction conditions can influence the yield and purity of the final product.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. The steric hindrance around the carbonyl group, influenced by the ortho-bromo and fluoro substituents, may affect the rate of reduction. rsc.org

For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be employed. This reagent is much more reactive than NaBH₄ and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, the reaction is usually conducted at low temperatures (e.g., 0 °C) and requires careful handling.

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Mild, selective for aldehydes and ketones. |

The precursor ketone, 1-(2-bromo-6-fluorophenyl)ethanone, can be synthesized through several routes. One common method is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, this can lead to isomeric mixtures.

A more regioselective approach involves the reaction of a Grignard reagent, such as 2-bromo-6-fluorophenylmagnesium bromide, with an acetylating agent like acetyl chloride or acetic anhydride. The Grignard reagent is prepared from 1-bromo-2-fluoro-3-bromobenzene and magnesium metal in an ethereal solvent. researchgate.net

Another route to a precursor for the ketone is the oxidation of this compound itself, which is relevant in the context of kinetic resolutions. For instance, pyridinium chlorochromate (PCC) can oxidize the alcohol to the ketone. chemicalbook.com

Grignard Reagent or Organolithium Additions to Aromatic Aldehydes

An alternative non-stereoselective pathway to this compound involves the addition of a methyl nucleophile to 2-bromo-6-fluorobenzaldehyde. This can be achieved using either a Grignard reagent or an organolithium reagent.

The Grignard reaction would involve the addition of methylmagnesium bromide (CH₃MgBr) to 2-bromo-6-fluorobenzaldehyde in an ethereal solvent. The reaction is followed by an acidic workup to protonate the resulting alkoxide and yield the desired alcohol. The precursor aldehyde, 2-bromo-6-fluorobenzaldehyde, can be prepared from 2-bromo-6-fluorotoluene via bromination followed by oxidation. google.comgoogle.com

Similarly, methyllithium (CH₃Li) can be used as the nucleophile. Organolithium reagents are generally more reactive than Grignard reagents and may offer advantages in certain cases, though they also require more stringent anhydrous conditions.

Strategic Functional Group Interconversions from Related Halogenated Aromatics

The synthesis of this compound can also be envisioned through strategic functional group interconversions from other readily available halogenated aromatic compounds. vanderbilt.educompoundchem.comyoutube.comorganic-chemistry.orglibretexts.org

For example, one could start with 2-bromo-6-fluoroaniline. Diazotization of the aniline followed by a Sandmeyer-type reaction could introduce a different functional group that can then be converted to the desired ethanol side chain. However, this is a more complex and less direct route.

A more plausible, though still multi-step, approach could involve the ortho-lithiation of a protected 1-bromo-3-fluorobenzene derivative, followed by quenching with an appropriate electrophile to build the ethanol side chain. The directing group for the ortho-lithiation would be crucial for the regioselectivity of this reaction.

Optimization of Reaction Conditions and Isolation Methodologies

The efficient synthesis of this compound from its precursor, 2'-bromo-6'-fluoroacetophenone, hinges on the meticulous optimization of reaction parameters and the development of robust isolation protocols. Key areas of focus include the influence of solvents on reaction kinetics, the design of sophisticated catalyst systems for enhanced stereoselectivity and yield, and the implementation of effective purification techniques.

Solvent Effects and Reaction Kinetics

The choice of solvent is a critical parameter that can profoundly influence the rate, yield, and stereochemical outcome of the reduction of 2'-bromo-6'-fluoroacetophenone. Solvents not only dissolve reactants but can also participate in the reaction mechanism, stabilize transition states, and affect catalyst activity.

In the context of reductions using borohydride reagents, protic solvents such as ethanol and methanol are commonly employed. researchgate.net These solvents can participate in the reaction by forming alkoxyborohydrides, which can act as the reducing species. The polarity of the solvent also plays a crucial role. For instance, in the reduction of substituted acetophenones, the reaction rate can be influenced by the solvent's ability to stabilize the developing charges in the transition state. While polar protic solvents are often effective, the use of aprotic solvents, sometimes in the presence of additives, can offer alternative reactivity and selectivity profiles.

The kinetics of the reduction are typically monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to track the disappearance of the starting ketone and the appearance of the alcohol product. This data is crucial for determining the optimal reaction time and temperature to maximize conversion while minimizing the formation of byproducts. For instance, in the ruthenium-catalyzed transfer hydrogenation of related α-fluoroacetophenones, reaction times and temperatures are critical factors affecting both conversion and enantioselectivity. frontiersin.org

Table 1: Illustrative Solvent Screening for the Reduction of an Analogous Substituted Acetophenone

| Solvent System | Relative Reaction Rate | Observed Yield (%) | Reference |

| Ethanol | High | >95 | General knowledge from similar reductions |

| Methanol | High | >95 | General knowledge from similar reductions |

| Isopropanol | Moderate | 90 | orgsyn.org |

| Tetrahydrofuran (THF) | Moderate to Low | Variable | General knowledge from similar reductions |

| Dichloromethane (DCM) | Low | Low | General knowledge from similar reductions |

This table is illustrative and based on general principles of ketone reductions. Specific results for this compound may vary.

Catalyst Development and Ligand Design for Enhanced Selectivity and Yields

Achieving high enantioselectivity in the synthesis of chiral this compound necessitates the use of chiral catalysts. Two prominent strategies are asymmetric transfer hydrogenation (ATH) and catalytic asymmetric reduction using chiral oxazaborolidines (CBS catalysts).

Asymmetric Transfer Hydrogenation (ATH): Ruthenium-based catalysts are widely employed for the ATH of prochiral ketones. These catalysts typically feature a ruthenium center coordinated to a chiral diamine ligand and an arene ligand. The enantioselectivity of the reduction is highly dependent on the structure of the chiral ligand. For the reduction of para-substituted α-fluoroacetophenones, ligands such as (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) have been shown to provide high enantiomeric excess (ee). frontiersin.org The choice of hydrogen donor, commonly a mixture of formic acid and triethylamine or isopropanol with a base, also significantly impacts the reaction's efficiency and selectivity. frontiersin.orgorgsyn.org

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with a borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3•THF). The catalyst, derived from a chiral amino alcohol, creates a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group. For the enantioselective reduction of 2'-fluoroacetophenone, an analog of the precursor to the title compound, in-situ generated catalysts from (S)-α,α-diphenyl-2-pyrrolidinemethanol have proven effective, yielding the corresponding alcohol with high enantiomeric excess. biotage.com

Table 2: Catalyst Systems for Asymmetric Reduction of Analogous Fluoroacetophenones

| Catalyst System | Ligand/Auxiliary | Hydrogen Source | Typical Enantiomeric Excess (ee) (%) | Reference |

| Ru-ATH | (R,R)-TsDPEN | HCOOH/NEt₃ | 85-98 | frontiersin.org |

| CBS Reduction | (S)-α,α-diphenyl-2-pyrrolidinemethanol | BH₃•SMe₂ | 98 | biotage.com |

This data is based on the reduction of analogous fluoroacetophenones and serves as a strong indicator for potential catalyst systems for 2'-bromo-6'-fluoroacetophenone.

Purification Techniques for High Purity (e.g., Column Chromatography, Recrystallization)

Following the completion of the synthesis, the crude product mixture requires purification to isolate this compound in high purity. The primary techniques employed are column chromatography and recrystallization.

Column Chromatography: Flash column chromatography is a widely used method for the purification of organic compounds. wfu.edu For aromatic alcohols like this compound, a silica gel stationary phase is typically used. The choice of the mobile phase (eluent) is critical for achieving good separation. A common strategy is to use a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate or diethyl ether. acs.org The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the desired product of approximately 0.2-0.3, which generally provides the best separation. biotage.com A gradient elution, where the polarity of the solvent mixture is gradually increased, can also be effective for separating the product from less polar starting material and more polar byproducts.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. For functionalized phenyl ethanols, common recrystallization solvents include mixtures of hexanes and ethyl acetate, or toluene. The process involves dissolving the crude solid in a minimal amount of hot solvent, followed by slow cooling to induce the formation of high-purity crystals. Subsequent filtration and drying yield the purified product.

Table 3: General Purification Parameters for Aromatic Alcohols

| Purification Technique | Stationary Phase/Solvent System | Key Considerations |

| Column Chromatography | Silica Gel / Hexane-Ethyl Acetate gradient | Optimize solvent ratio based on TLC (Rf ≈ 0.2-0.3 for product). |

| Recrystallization | Hexane/Ethyl Acetate or Toluene | Choose a solvent system with a steep solubility curve for the product. |

These are general guidelines applicable to the purification of compounds structurally similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. Through the analysis of various NMR experiments, the precise arrangement of atoms, including their connectivity and spatial orientation, can be elucidated.

Proton NMR (¹H NMR) for Proton Environment Analysis

The aromatic region would display complex multiplets due to the coupling of the three protons on the phenyl ring with each other and with the fluorine atom. The proton ortho to the fluorine and meta to the bromine would likely appear as a triplet of doublets, while the other two aromatic protons would exhibit doublet of doublets patterns. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

The methine proton (CH-OH) would present as a quartet due to coupling with the adjacent methyl protons. Its chemical shift would be in the range typical for a carbon bearing an alcohol group. The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift would be concentration and solvent dependent. The methyl protons (-CH₃) would give rise to a doublet, coupled to the methine proton.

A hypothetical ¹H NMR data table is presented below for illustrative purposes:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| CH-OH | ~4.9 | q | ~6.5 |

| OH | Variable | br s | - |

| CH₃ | ~1.5 | d | ~6.5 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule would give rise to a distinct signal.

The spectrum would show six signals in the aromatic region, corresponding to the six carbons of the phenyl ring. The chemical shifts of these carbons would be significantly affected by the attached bromine and fluorine atoms, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant. The carbon attached to the bromine atom would also have a characteristic chemical shift.

The aliphatic region would contain two signals: one for the methine carbon (CH-OH) and one for the methyl carbon (-CH₃). The chemical shift of the methine carbon would be in the typical range for a carbon attached to an oxygen atom.

A predicted ¹³C NMR data table is shown below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~125 |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-H | 115 - 135 |

| Aromatic C-C(OH) | ~140 |

| CH-OH | ~70 |

| CH₃ | ~25 |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Local Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom in this compound. The spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would exhibit coupling to the neighboring aromatic protons, providing additional structural information.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the complete and unambiguous structure of this compound, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the methine proton and the methyl protons, as well as correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the methine proton to the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connectivity across the molecule, for instance, showing correlations from the methyl protons to the methine carbon and the aromatic carbon attached to the ethanol substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful for determining the preferred conformation of the molecule by observing through-space interactions between the ethanol substituent protons and the aromatic protons.

Variable-Temperature NMR for Dynamic Equilibria and Conformational Studies

Variable-temperature (VT) NMR studies could provide insights into the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it might be possible to observe changes in the chemical shifts or coupling constants, or the broadening and sharpening of signals. These changes can indicate the presence of dynamic processes, such as restricted rotation around the C-C bond connecting the ethanol substituent to the phenyl ring. Analysis of VT-NMR data could allow for the determination of the energy barriers associated with these conformational changes.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group.

C-H stretching vibrations for the aromatic and aliphatic protons, typically appearing between 2850 and 3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

A strong C-O stretching vibration around 1050-1150 cm⁻¹.

A C-F stretching vibration, which is typically strong and found in the 1000-1400 cm⁻¹ region.

A C-Br stretching vibration, which would appear at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy would provide complementary vibrational information. While O-H stretching is typically weak in Raman spectra, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would be expected to produce a strong signal. The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

A summary of expected vibrational frequencies is presented below:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch | 1050-1150 |

| C-F Stretch | 1000-1400 |

| C-Br Stretch | 500-650 |

Identification of Characteristic Functional Group Vibrations

The infrared (IR) and Raman spectra of this compound are expected to exhibit distinct vibrational modes corresponding to its constituent functional groups. By comparing with similar molecules, a reliable prediction of these characteristic vibrations can be made.

The presence of the hydroxyl (-OH) group will give rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The corresponding O-H stretching vibration is often weak in the Raman spectrum. The C-O stretching vibration is expected to appear in the 1050-1200 cm⁻¹ region.

The aromatic ring will produce several characteristic bands. The C-H stretching vibrations of the phenyl ring are anticipated to be observed in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically result in a series of absorptions between 1450 cm⁻¹ and 1600 cm⁻¹.

The carbon-halogen bonds will also have characteristic vibrations. The C-F stretching vibration is expected to be a strong band in the IR spectrum, typically found in the 1000-1400 cm⁻¹ region. The C-Br stretching vibration will appear at a lower frequency, generally in the 500-700 cm⁻¹ range.

The aliphatic C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, and bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 |

| Hydroxyl | C-O Stretch | 1050-1200 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkyl | C-H Stretch | 2850-2960 |

| Alkyl | C-H Bend | 1375-1450 |

| Halogen | C-F Stretch | 1000-1400 |

| Halogen | C-Br Stretch | 500-700 |

Conformational Analysis through Vibrational Frequencies

The molecule this compound has rotational freedom around the Cα-C(aryl) and Cα-O single bonds, leading to the possibility of different stable conformers (rotamers). These conformers will have slightly different energies and geometries, which can be reflected in their vibrational spectra.

Computational studies on similar substituted ethanols have shown that different rotational isomers can lead to shifts in the vibrational frequencies of the O-H and C-O stretching modes, as well as changes in the fingerprint region of the spectrum (below 1500 cm⁻¹). The specific orientation of the hydroxyl group relative to the substituted phenyl ring can influence intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the fluorine atom, which would significantly alter the O-H stretching frequency.

By analyzing the vibrational spectra at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers and potentially determine their relative stabilities. For instance, a sharpening and shifting of the O-H band to higher wavenumbers in a dilute non-polar solvent would suggest the disruption of intermolecular hydrogen bonding and the presence of a "free" hydroxyl group.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound. For this compound, the molecular formula is C₈H₈BrFO. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 2: Calculation of the Exact Mass of this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | 217.974255 |

The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would result in two major molecular ion peaks in the mass spectrum, separated by approximately 2 Da. HRMS can confirm this isotopic distribution and provide a measured mass that is very close to the calculated exact mass, thus confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides valuable information about the structure of a molecule by analyzing its fragmentation patterns. For this compound, several predictable fragmentation pathways can be proposed.

Upon ionization, the molecular ion [M]⁺˙ would be formed. A common fragmentation for alcohols is the loss of a water molecule, leading to the formation of an [M-H₂O]⁺˙ ion. Another likely fragmentation is the alpha-cleavage, resulting in the loss of a methyl group (•CH₃) to form a stable [M-CH₃]⁺ ion.

The carbon-bromine bond is relatively weak and can undergo cleavage, leading to the loss of a bromine radical (•Br) and the formation of an [M-Br]⁺ ion. Similarly, the loss of a fluorine radical (•F) or hydrogen fluoride (B91410) (HF) could also be observed. Fragmentation of the aromatic ring itself is also possible, though it typically requires higher energy.

Table 3: Plausible Mass Spectrometry Fragmentations for this compound

| Precursor Ion (m/z) | Fragmentation | Neutral Loss | Product Ion (m/z) |

| 217.97/219.97 | Loss of methyl | •CH₃ | 202.97/204.97 |

| 217.97/219.97 | Loss of water | H₂O | 199.96/201.96 |

| 217.97/219.97 | Loss of bromine | •Br | 139.05 |

| 217.97/219.97 | Loss of HBr | HBr | 138.05 |

X-ray Crystallography and Solid-State Structural Analysis (Applicable for Crystalline Forms or Derivatives)

Determination of Molecular Conformation and Bond Geometries

As of the current literature, no publicly available X-ray crystal structure of this compound has been reported. However, if a suitable crystalline form of the compound or a derivative could be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state.

This analysis would precisely determine bond lengths, bond angles, and torsion angles. For instance, the C-Br, C-F, C-O, and C-C bond lengths could be measured with high accuracy and compared to values in related structures. The analysis would also reveal the preferred conformation of the molecule in the crystal lattice, including the rotational arrangement of the ethanol side chain relative to the substituted phenyl ring.

Furthermore, crystallographic data would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom. These interactions are crucial in determining the packing of the molecules in the crystal and can influence the physical properties of the solid. Insights from the crystal structure of a related ketone, 2-bromo-1-(2-fluorophenyl)propan-1-one, suggest that the halogen substituents play a significant role in the molecular packing. bldpharm.com

Analysis of Intermolecular Interactions in the Crystal Lattice

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of detailed studies on the crystal structure of this compound. Consequently, a specific analysis of the intermolecular interactions within its crystal lattice cannot be provided at this time. However, based on the functional groups present in the molecule—a hydroxyl group (-OH), a bromine atom (Br), a fluorine atom (F), and a phenyl ring—several types of intermolecular interactions would be anticipated to play a significant role in its solid-state packing. These include hydrogen bonding, halogen bonding, and π-π stacking interactions.

Hydrogen Bonding Networks (e.g., C-H···O, O-H···X)

The presence of a hydroxyl group makes this compound both a hydrogen bond donor and acceptor. It is expected that the primary hydrogen bonding motif would involve the hydroxyl proton and the oxygen atom of a neighboring molecule, forming O-H···O hydrogen bonds. These interactions are fundamental in the crystal packing of many organic alcohols.

Table 1: Plausible Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| O-H | O | Strong, conventional hydrogen bond |

| O-H | F | Weaker hydrogen bond |

| C-H (aromatic) | O | Weak hydrogen bond |

| C-H (aromatic) | F | Weak hydrogen bond |

Halogen Bonding Interactions (e.g., Br···X, F···X)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The bromine atom in this compound, with its region of positive electrostatic potential (σ-hole), could participate in halogen bonds with nucleophilic atoms such as the oxygen or fluorine of a neighboring molecule (Br···O or Br···F).

In some instances, halogen-halogen interactions, such as Br···Br or Br···F, can also occur. nih.gov The directionality and strength of these interactions are influenced by the electronic environment of the participating atoms. While fluorine is generally a poor halogen bond donor, its role as an acceptor is plausible.

Table 2: Potential Halogen Bonding Interactions in this compound

| Halogen Donor | Halogen Acceptor | Type of Interaction |

| Br | O | Halogen Bond |

| Br | F | Halogen Bond |

| Br | Br | Halogen-Halogen Interaction |

π-π Stacking Interactions of Aromatic Rings

The presence of the 2-bromo-6-fluorophenyl ring allows for the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the rings, are a common feature in the crystal structures of aromatic compounds. The substitution pattern on the phenyl ring, with the bulky bromine atom and the electronegative fluorine atom, would influence the geometry of these stacking arrangements, which could adopt parallel-displaced or T-shaped (edge-to-face) conformations.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts.

Without experimental crystallographic data for this compound, a specific Hirshfeld surface analysis cannot be performed. However, the analysis of structurally related compounds suggests that a combination of hydrogen bonding, halogen bonding, and π-π stacking would be the primary forces governing the crystal packing of this molecule.

Computational Chemistry and Theoretical Investigations of 1 2 Bromo 6 Fluorophenyl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely used to predict molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 1-(2-Bromo-6-fluorophenyl)ethanol, conformational analysis is crucial due to the rotational freedom around the C(phenyl)-C(ethanol) and C-O single bonds.

A hypothetical optimized geometry, calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set, would yield specific bond lengths and angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | 1.910 |

| C-F | 1.355 | |

| C-O | 1.430 | |

| C-C (ring avg.) | 1.395 | |

| C(ring)-C(ethanol) | 1.510 | |

| **Bond Angles (°) ** | C-C-Br | 121.5 |

| C-C-F | 119.8 | |

| C(ring)-C(ethanol)-O | 109.5 |

Note: These values are illustrative and represent typical bond lengths and angles for similar chemical environments.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing bromine and fluorine atoms. The presence of these halogens is expected to lower the energy of the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: These energy values are hypothetical, based on typical DFT calculations for halogenated aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show:

Negative Regions (Red): Concentrated around the highly electronegative fluorine and oxygen atoms, and to a lesser extent, the bromine atom. These are the primary sites for interaction with electrophiles.

Positive Regions (Blue): Located on the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation or hydrogen bonding. The hydrogen atoms on the phenyl ring would also exhibit a lesser degree of positive potential.

This analysis is crucial for understanding the molecule's intermolecular interactions and potential reaction mechanisms.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the absorption bands observed in experimental spectra to specific molecular motions (stretching, bending, etc.).

DFT calculations typically overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

Table 3: Hypothetical Calculated vs. Scaled Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3750 | 3600 |

| Aromatic C-H Stretch | 3100-3000 | 3070-2970 |

| Aliphatic C-H Stretch | 2990-2900 | 2960-2870 |

| C-F Stretch | 1250 | 1200 |

| C-O Stretch | 1100 | 1056 |

Note: A typical scaling factor of ~0.96 is assumed for this hypothetical data.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose. Predicted chemical shifts can aid in the interpretation of experimental NMR spectra and the structural elucidation of new compounds.

The chemical shifts of the protons (¹H) and carbons (¹³C) in this compound are influenced by the electronic environment created by the bromo, fluoro, and hydroxyl groups. The electron-withdrawing nature of the halogens will generally lead to downfield shifts for the nearby aromatic protons and carbons.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CHs | 7.0 - 7.5 | 125 - 135 |

| CH (ethanol) | 5.1 | 70 |

| CH₃ (ethanol) | 1.5 | 25 |

| OH | 2.5 (variable) | - |

| C-Br | - | 115 |

Note: These values are illustrative estimates. The OH proton shift is highly dependent on solvent and concentration. The C-F carbon signal would appear as a doublet due to coupling.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are typically performed on single, static molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules over time in a more realistic environment, such as in a solvent.

MD simulations of this compound could provide valuable insights into:

Solvation Structure: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute, particularly the interactions with the hydroxyl, fluoro, and bromo groups.

Conformational Dynamics: The transitions between different stable conformations in solution and the flexibility of the ethanol (B145695) side chain.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the hydroxyl group of the molecule and solvent molecules.

Such simulations would offer a more complete picture of the molecule's behavior in a condensed phase, which is often more relevant to its practical applications.

Conformational Sampling in Solution Phase

The biological activity and chemical reactivity of a flexible molecule are governed by the ensemble of its accessible conformations. Conformational analysis of this compound involves identifying the stable three-dimensional arrangements of its atoms and determining their relative energies. The primary sources of conformational flexibility in this molecule are the rotations around the single bonds of the ethanol side-chain: the bond connecting the phenyl ring to the chiral carbon (C-C) and the bond between the chiral carbon and the hydroxyl oxygen (C-O).

Computational studies on similar molecules, such as 2-phenylethanol, have shown that non-planar gauche conformations are often more stable than planar trans conformations. This preference is frequently due to stabilizing intramolecular interactions, such as weak O-H•••π hydrogen bonds between the hydroxyl group and the electron cloud of the aromatic ring. For this compound, a systematic conformational search would be performed using methods like Density Functional Theory (DFT). The potential energy surface would be scanned by rotating the key dihedral angles to locate all energy minima. The resulting geometries would be optimized, and their relative energies calculated to determine the population of each conformer at a given temperature.

An illustrative output of such a conformational analysis is presented below. The relative energies determine the Boltzmann distribution of conformers in the gas phase, which is then refined by including solvent effects.

| Conformer ID | Dihedral Angle (Br-C-C-O) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Conf-1 (gauche) | ~65° | 0.00 | 75.5 |

| Conf-2 (anti) | ~180° | 0.85 | 18.1 |

| Conf-3 (gauche) | ~-70° | 1.20 | 6.4 |

| This table is illustrative, showing a hypothetical outcome for a DFT-based conformational analysis of this compound in a solution phase, based on findings for structurally related molecules. |

Simulation of Solvent Effects on Molecular Behavior and Reactivity

Solvents can significantly influence the behavior of molecules, affecting conformational equilibria, reaction rates, and selectivity. Computational chemistry models the influence of a solvent in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a defined dielectric constant. The latter approach, often using a Polarizable Continuum Model (PCM), offers a good balance between accuracy and computational cost.

For this compound, simulations would investigate how its properties change from non-polar (e.g., toluene) to polar (e.g., acetone, water) solvents. Solvation can alter the relative stability of conformers by preferentially stabilizing more polar structures. Furthermore, solvent choice can dramatically affect the enantioselectivity of a reaction. For instance, in the asymmetric reduction of the parent ketone to form this alcohol, different solvents can stabilize the diastereomeric transition states to different extents, thereby altering the final enantiomeric excess of the product. Quantum mechanical calculations can model these transition states in various implicit solvents to predict the optimal conditions for achieving high selectivity. Changing the solvent can modify activation barriers and even alter the preferred reaction mechanism.

| Solvent | Dielectric Constant | Predicted Activation Energy Barrier (kcal/mol) |

| Gas Phase | 1 | 15.2 |

| Toluene | 2.4 | 14.5 |

| Acetone | 20.7 | 13.1 |

| Water | 78.4 | 12.5 |

| This table provides a hypothetical example of how the activation energy for a reaction involving this compound might be influenced by solvents of varying polarity, as predicted by DFT calculations with an implicit solvent model. |

In Silico Prediction of Molecular Descriptors Relevant to Synthetic Design

In silico methods are invaluable for predicting molecular properties that help assess the suitability of a compound for various applications and guide its synthesis. These "molecular descriptors" can estimate a molecule's complexity, potential for purification, and even its likelihood of being a successful drug candidate.

Topological Polar Surface Area (TPSA) and Rotatable Bond Count for Synthetic Accessibility

Topological Polar Surface Area (TPSA) and the number of rotatable bonds are two key descriptors that relate to a molecule's transport properties and synthetic complexity.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a molecule's ability to cross biological membranes. For synthetic chemistry, TPSA can influence a compound's solubility and its interaction with chromatographic media, affecting the ease of purification.

Rotatable Bond Count is the number of single, non-ring bonds that allow for free rotation. This descriptor is a measure of molecular flexibility. A high number of rotatable bonds can make a molecule conformationally complex, which can be a challenge for crystallization and purification. In synthetic design, minimizing this number can simplify the process. researchgate.net

For this compound, these descriptors are readily calculated from its 2D structure.

| Molecular Descriptor | Definition | Calculated Value | Implication for Synthetic Design |

| TPSA | Surface sum over all polar atoms. | 20.23 Ų | The low TPSA, corresponding to the single hydroxyl group, suggests low polarity, indicating good solubility in a range of organic solvents but lower solubility in water. This may simplify extraction but could require normal-phase chromatography for purification. |

| Rotatable Bond Count | Number of single non-ring bonds. | 2 | With only two rotatable bonds (the C-C and C-O bonds of the side chain), the molecule has low conformational flexibility. This is advantageous for synthesis as it can lead to more predictable behavior and a higher propensity for crystallization, simplifying purification. |

Stereochemical Predictions and Enantiomeric Excess Estimation

Since this compound possesses a chiral center, its synthesis from the prochiral ketone precursor, 2-bromo-6-fluoroacetophenone, requires control of stereochemistry to produce a single enantiomer (either R or S). Computational chemistry can play a vital role in predicting the outcome of asymmetric reactions.

By modeling the reaction mechanism, particularly the transition states leading to the (R) and (S) products, chemists can predict which enantiomer will be favored. This is typically done by calculating the Gibbs free energy of activation (ΔG‡) for both pathways. The enantiomeric excess (ee) can then be estimated from the difference in these activation energies (ΔΔG‡) using the Eyring equation. These predictions allow for the in silico screening of different chiral catalysts or reagents to identify the most promising candidates before any experimental work is undertaken. For example, in a catalytic asymmetric reduction, the binding of the ketone to the chiral catalyst would be modeled for both possible orientations that lead to the R and S alcohols.

| Transition State | Calculated ΔG‡ (kcal/mol) | ΔΔG‡ (S minus R) (kcal/mol) | Predicted Enantiomeric Excess (% ee) |

| TS-(R) | 12.1 | - | 96% (R) |

| TS-(S) | 14.3 | 2.2 | |

| This table illustrates a hypothetical computational prediction for an asymmetric reduction. The calculated difference in transition state free energies (ΔΔG‡) is used to estimate the enantiomeric excess of the resulting this compound. |

Chemical Reactivity and Derivatization Strategies of 1 2 Bromo 6 Fluorophenyl Ethanol

Reactions Involving the Secondary Alcohol Functional Group

The secondary alcohol moiety is a key site for various transformations, including oxidation, esterification, etherification, and substitution reactions. These reactions allow for the modification of the ethanol (B145695) side chain, introducing new functional groups and extending the carbon skeleton.

The secondary benzylic alcohol of 1-(2-bromo-6-fluorophenyl)ethanol can be readily oxidized to the corresponding ketone, 1-(2-bromo-6-fluorophenyl)ethanone. This transformation is a fundamental process in organic synthesis. A variety of modern, selective, and environmentally conscious methods are available for this purpose, often avoiding the use of harsh or toxic heavy-metal oxidants.

Several catalytic systems are effective for the oxidation of secondary benzylic alcohols. Photochemical methods, for instance, offer a green alternative. Using a photocatalyst like Eosin Y or thioxanthenone with molecular oxygen (O₂) from the air as the terminal oxidant, the alcohol can be converted to the ketone under mild conditions with visible light irradiation. organic-chemistry.orgrsc.org These methods are known for their high chemoselectivity, targeting the benzylic alcohol without affecting other sensitive functional groups. organic-chemistry.orgrsc.org

Other efficient catalytic systems include the use of cerium(III) bromide with hydrogen peroxide (CeBr₃/H₂O₂) or a combination of urea-hydrogen peroxide and magnesium bromide. organic-chemistry.org The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, a well-established catalyst for alcohol oxidation, can also be employed in conjunction with a stoichiometric oxidant like iodobenzene (B50100) dichloride to achieve high yields of the ketone. organic-chemistry.org For reactions demanding non-metallic conditions, potassium permanganate (B83412) in an ionic liquid medium has been shown to selectively oxidize benzylic alcohols to the corresponding carbonyl compounds in high yields. tandfonline.com

While the oxidation to the ketone is a common and high-yielding reaction, further oxidation to the corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid, is a more challenging transformation that would require cleavage of the carbon-carbon bond between the carbonyl and methyl groups, or a different synthetic route starting from 2-bromo-6-fluorotoluene. Standard oxidation of the secondary alcohol typically terminates at the ketone stage.

Table 1: Representative Oxidation Reactions of Secondary Benzylic Alcohols This table presents generalized conditions applicable to the oxidation of this compound.

| Reagents/Catalyst System | Oxidant | Conditions | Product | Reference |

|---|---|---|---|---|

| Eosin Y (photocatalyst) | O₂ (air) | Visible light (e.g., blue LEDs), room temperature | 1-(2-Bromo-6-fluorophenyl)ethanone | organic-chemistry.org |

| Thioxanthenone (photocatalyst) | O₂ (air) | Sunlight or household lamps | 1-(2-Bromo-6-fluorophenyl)ethanone | rsc.org |

| TEMPO (catalyst), Pyridine | Iodobenzene dichloride | Standard organic solvent | 1-(2-Bromo-6-fluorophenyl)ethanone | organic-chemistry.org |

| Potassium permanganate (KMnO₄) | - | Ionic liquid (e.g., [bmim]BF₄) | 1-(2-Bromo-6-fluorophenyl)ethanone | tandfonline.com |

| Activated Carbon | 30% H₂O₂ | Solvent (e.g., m-xylene), heat | 1-(2-Bromo-6-fluorophenyl)ethanone | thieme-connect.com |

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is valuable for installing protecting groups or for synthesizing molecules with specific properties. A straightforward method involves the reaction with an acyl chloride, such as acetyl chloride, often without the need for a catalyst or solvent. iiste.org

For more delicate substrates or when specific stereochemistry needs to be preserved or inverted, the Mitsunobu reaction is a powerful tool. wikipedia.orgnih.gov This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.org The activated alcohol is then displaced by a nucleophile, like a carboxylic acid, to form the ester. organic-chemistry.org This reaction generally proceeds with a clean inversion of stereochemistry at the alcohol carbon. nih.govorganic-chemistry.org

Etherification, the formation of an ether from the alcohol, can also be accomplished using the Mitsunobu reaction, where a phenol (B47542) can act as the nucleophile instead of a carboxylic acid. organic-chemistry.org

Direct substitution of the hydroxyl group is challenging due to it being a poor leaving group. Therefore, activation of the hydroxyl group is necessary. The Mitsunobu reaction provides an elegant solution for this transformation. wikipedia.orgorganic-chemistry.org By reacting this compound with triphenylphosphine and DEAD/DIAD, an alkoxyphosphonium salt intermediate is formed. This intermediate contains an excellent leaving group (triphenylphosphine oxide), which can then be displaced by a wide variety of nucleophiles in an S_N2 reaction. organic-chemistry.org

This method allows for the conversion of the alcohol into a range of other functionalities with inversion of stereochemistry. Suitable nucleophiles include nitrogen nucleophiles like phthalimide (B116566) (which can later be converted to a primary amine) or hydrazoic acid (to form an azide, which can be reduced to an amine), and sulfur nucleophiles like thiols to form thioethers. nih.govorganic-chemistry.org

Reactions Involving the Halogen Substituents on the Aromatic Ring

The 2-bromo-6-fluorophenyl ring is rich in synthetic handles. The bromine atom is particularly well-suited for metal-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the fluorine atom influences the ring's susceptibility to nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (S_NAr) is a key reaction for modifying halogenated aromatic rings. In the 2-bromo-6-fluorophenyl moiety, the strong electron-withdrawing inductive effect of the fluorine atom makes the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. nih.gov The substitution can potentially occur at the carbon atom bearing either the bromine or the fluorine.

Generally, in S_NAr reactions of dihalogenated benzenes, the outcome is governed by a combination of factors including the relative electron-withdrawing power of the halogens, their ability to act as leaving groups, and steric effects. Fluorine is the most electronegative halogen and strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions. While fluoride (B91410) is a poor leaving group compared to bromide, the attack is the rate-determining step. The bromine atom at the ortho position is a better leaving group and can be displaced by various nucleophiles, such as amines, thiols, or alkoxides. The reaction is typically carried out in a polar aprotic solvent, like DMF, in the presence of a base. nih.gov

The carbon-bromine bond in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming aryl-aryl bonds. It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. mdpi.com The reaction demonstrates broad functional group tolerance, making it suitable for complex substrates. mdpi.com The this compound can be coupled with a variety of aryl- and heteroarylboronic acids to generate a diverse library of biphenyl (B1667301) derivatives, while retaining the secondary alcohol functionality. ugr.esnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org This reaction allows for the introduction of vinyl groups onto the aromatic ring. Electron-deficient alkenes, such as acrylates and styrenes, are particularly effective coupling partners. wikipedia.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) complexes and requires a base, often an amine which can also serve as the solvent. wikipedia.org This method allows for the direct alkynylation of the 2-bromo-6-fluorophenyl ring, providing access to arylalkyne structures which are important motifs in pharmaceuticals and materials science. nih.gov

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions This table presents generalized conditions applicable to this compound.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | 1-(2'-Fluoro-[1,1'-biphenyl]-2-yl)ethanol derivatives | mdpi.comresearchgate.net |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | 1-(6-Fluoro-2-vinylphenyl)ethanol derivatives | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | 1-(2-(Alkyn-1-yl)-6-fluorophenyl)ethanol derivatives | wikipedia.orgnih.gov |

Halogen-Metal Exchange Reactions

No specific examples of halogen-metal exchange reactions involving this compound, such as lithiation or Grignard reagent formation, were found in the surveyed literature.

Cyclization and Annulation Reactions Utilizing Multifunctional Derivatives

There is a lack of published studies detailing the use of this compound or its immediate derivatives in cyclization or annulation reactions to form new ring systems.

Stereospecific Transformations and Retention/Inversion of Configuration

Information regarding stereospecific reactions starting from chiral this compound, including transformations that proceed with either retention or inversion of the stereocenter, is not available in the public domain.

Due to these limitations, a comprehensive and authoritative article strictly adhering to the requested outline cannot be produced.

Future Directions and Emerging Research Avenues for 1 2 Bromo 6 Fluorophenyl Ethanol Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

Green Chemistry Approaches (e.g., Solvent-free, Aqueous Media Reactions)

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry principles encourage the use of safer solvents or, ideally, solvent-free conditions. wjpmr.com

Future research in the synthesis of 1-(2-bromo-6-fluorophenyl)ethanol could focus on implementing greener alternatives. For instance, the reduction of the precursor ketone, 2'-bromo-6'-fluoroacetophenone, could be explored in aqueous media or using biocompatible solvents. nih.gov One promising approach is the use of biocatalysts, such as alcohol dehydrogenases, which can operate under mild, aqueous conditions and often exhibit high enantioselectivity. nih.gov Another avenue is the exploration of solvent-free reactions, a technique that has proven effective for various organic transformations, such as the synthesis of benzilic acid from benzil. wjpmr.com This approach not only reduces solvent waste but can also lead to higher reaction rates and easier product isolation.

Visible-light photocatalysis is another rapidly developing area of green chemistry that could be applied to the synthesis of this compound and its derivatives. These reactions can often be carried out under mild conditions using non-toxic and abundant catalysts.

Flow Chemistry Applications for Scalable Synthesis

The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production. For example, the reduction of 2'-bromo-6'-fluoroacetophenone could be performed in a flow reactor, allowing for precise control of reaction parameters and potentially higher yields and purity. lookchem.com Furthermore, flow chemistry is well-suited for reactions that involve gaseous reagents or operate under high pressure, which could open up new synthetic routes to this compound. youtube.com The ability to automate flow chemistry systems also allows for rapid optimization of reaction conditions. nih.gov

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the enantioselective synthesis of this compound is of significant interest, particularly for pharmaceutical applications.

The enantioselective reduction of the precursor ketone, 2'-bromo-6'-fluoroacetophenone, has been achieved using the Corey-Bakshi-Shibata (CBS) reduction method. lookchem.comlookchem.com Future research will likely focus on the development of novel and more efficient chiral catalysts for this transformation. This includes the design of new chiral ligands for metal-catalyzed reductions or the discovery of new organocatalysts. pnas.orgnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can play a crucial role in understanding the mechanism of enantioselection and in the rational design of new catalysts. acs.orgacs.orgresearchgate.net

The development of bifunctional catalysts, which contain both an acidic and a basic site within the same molecule, is another promising area. Such catalysts have been shown to be effective in promoting highly enantioselective bromolactonizations and could potentially be adapted for the synthesis of chiral halo-substituted alcohols. essert.com

High-Throughput Screening of Derivatized Libraries for Early-Stage Drug Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. pnas.orgchemicalbook.comresearchgate.netnih.govsciety.orgthermofisher.com The structural features of this compound make it an attractive scaffold for the generation of diverse chemical libraries. The bromine atom can be readily displaced or used in cross-coupling reactions, while the hydroxyl group can be derivatized to form ethers, esters, or other functional groups.

Future research could involve the synthesis of libraries of compounds derived from this compound, followed by HTS to identify molecules with interesting biological properties. thermofisher.com This approach could lead to the discovery of new drug candidates for a variety of therapeutic areas. nih.gov The automation of both the synthesis and screening processes can significantly accelerate this discovery pipeline. nih.govessert.comijprajournal.comjngr5.com

Advanced Mechanistic Studies on Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing methods and developing new ones. Advanced analytical techniques and computational methods can provide valuable insights into these mechanisms.

For instance, detailed kinetic studies and in-situ reaction monitoring can help to elucidate the pathways of key transformations. Computational studies, particularly DFT calculations, can be used to model transition states and intermediates, providing a deeper understanding of the factors that control reactivity and selectivity. acs.orgacs.orgresearchgate.net Such studies have been successfully applied to understand the enantioselectivity of palladium-catalyzed α-arylation of ketones and ruthenium-catalyzed hydrogenation of acetophenone, which are reactions analogous to those used in the synthesis of this compound. acs.orgacs.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

In the context of this compound chemistry, AI and ML could be used to:

Predict the optimal conditions for its synthesis, minimizing the need for extensive experimental screening. technologynetworks.comresearchgate.net

Identify novel and more efficient synthetic routes to the molecule. ijprajournal.comyoutube.com

Predict the properties of new derivatives of this compound, aiding in the design of compounds with desired biological activities.

Accelerate the development of green and sustainable synthetic methods by predicting the most environmentally friendly reaction conditions. researchgate.net

The integration of AI and ML with automated synthesis platforms has the potential to create fully autonomous systems for chemical discovery and development, significantly accelerating the pace of innovation in this field. nih.govnih.govyoutube.com

Q & A

Q. What are the recommended synthetic routes for 1-(2-bromo-6-fluorophenyl)ethanol, and how can reaction yields be optimized?

The synthesis of this compound typically involves bromo-fluorophenyl precursors. A common method is the reduction of 1-(2-bromo-6-fluorophenyl)ethanone (CAS 928715-37-1) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) . For optimization:

- Temperature control : Maintain reactions at -78°C to 0°C to minimize side reactions.

- Purification : Use flash chromatography (hexane/ethyl acetate gradients) to isolate the product, achieving >95% purity .

- Yield improvement : Pre-dry reagents and solvents (e.g., molecular sieves for THF) to avoid hydrolysis.

Q. How can the structure and purity of this compound be validated experimentally?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for signals at δ 1.5–1.7 ppm (CH₃), δ 4.8–5.0 ppm (OH), and aromatic protons in δ 6.8–7.5 ppm .

- ¹³C NMR : Confirm the presence of a secondary alcohol carbon (δ 65–70 ppm) and aromatic carbons with halogen-induced shifts .

- Mass Spectrometry (HR-MS) : Verify molecular ion peaks at m/z 232.98 (C₈H₈BrFO⁺) .

- Melting Point : Compare observed values with literature data (if available).

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .

- Waste Disposal : Collect halogenated waste separately and dispose via certified hazardous waste facilities .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air .

Advanced Research Questions